molecular formula C23H27N7O3 B2943732 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034516-55-5

1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2943732
CAS No.: 2034516-55-5
M. Wt: 449.515
InChI Key: UBZQHEBYSFDBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a [1,2,4]triazolo[4,3-a]pyrazine core fused with a piperidine ring and a 5-oxopyrrolidine carboxamide scaffold. The 3-methoxyphenyl substituent at the pyrrolidine position and the 3-methyl group on the triazolopyrazine moiety are critical for its pharmacological profile.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O3/c1-15-26-27-22-21(24-8-11-29(15)22)28-9-6-17(7-10-28)25-23(32)16-12-20(31)30(14-16)18-4-3-5-19(13-18)33-2/h3-5,8,11,13,16-17H,6-7,9-10,12,14H2,1-2H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZQHEBYSFDBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4CC(=O)N(C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-methoxyphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-5-oxopyrrolidine-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a methoxyphenyl group, a triazolo[4,3-a]pyrazine moiety, and a piperidine ring. This structural diversity contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the triazole ring suggests potential interactions with enzymes such as cytochrome P450s, which are crucial for drug metabolism.

Biological Activity

  • Anticancer Activity : Preliminary studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the triazole moiety have been reported to inhibit cell proliferation in HCT 116 cancer cells at concentrations ranging from 70 to 90 µg/mL .
  • Antimicrobial Activity : Some analogs of this compound have demonstrated antimicrobial properties. The presence of the methoxy and triazole groups enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death.
  • Neuropharmacological Effects : The piperidine component is associated with modulation of neurotransmitter systems. Compounds with similar structures have been evaluated for their ability to act as agonists or antagonists at various receptors, including dopamine and serotonin receptors .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A series of N-aryl substituted phenyl acetamide analogs were synthesized and tested for anticancer activity. Among these, compounds containing the 3-methyl-[1,2,4]triazolo[3,4-a] moiety showed promising results in inhibiting HCT 116 cells .
  • Neuropharmacological Evaluation : In a study assessing the effects on neurotransmitter receptors, certain derivatives exhibited selective binding affinity towards dopamine receptors, suggesting potential applications in treating neurological disorders .

Data Table

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity TypeTested CompoundCell Line/TargetIC50 (µg/mL)Reference
AnticancerN-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl) acetamideHCT 11670 - 90
AntimicrobialVarious triazole derivativesBacterial strainsNot specified
NeuropharmacologicalPiperidine derivativesDopamine receptorsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Notes
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine + piperidine + 5-oxopyrrolidine 3-Methoxyphenyl, 3-Methyl-triazolopyrazine ~450 (estimated) Likely optimized for CNS penetration due to moderate lipophilicity from methoxy and methyl groups .
1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide () Piperidine + 5-oxopyrrolidine 4-Methoxyphenyl, tetrahydro-2H-pyran-4-ylmethyl 437.5 (exact) The 4-methoxyphenyl group may reduce metabolic stability compared to the 3-methoxy isomer in the target compound due to cytochrome P450 interactions .
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-2-oxothiazolidine-4-carboxamide () [1,2,4]Triazolo[4,3-a]pyrazine + thiazolidine 8-Amino, 2-phenyl, 2-oxothiazolidine ~460 (estimated) The thiazolidine ring enhances solubility but may compromise blood-brain barrier permeability versus the target compound’s pyrrolidone .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () Pyrazolo[3,4-b]pyridine Ethyl, methyl, phenyl 374.4 Simpler structure with lower molecular weight; likely targets peripheral enzymes (e.g., COX-2) rather than CNS receptors .

Key Structural and Functional Insights

Substituent Position Matters : The target compound’s 3-methoxyphenyl group (vs. 4-methoxy in ) may improve target binding through steric or electronic effects. Meta-substitution often enhances metabolic stability compared to para-substituted analogs .

Heterocyclic Core Variations : ’s compound replaces the piperidine with a phenyl-thiazolidine system, which introduces rigidity and hydrogen-bonding capacity. This could favor solubility but reduce cell membrane permeability relative to the target compound’s flexible piperidine-pyrrolidine linkage .

Molecular Weight and Complexity : ’s compound (MW 374.4) lacks the triazolopyrazine-piperidine scaffold, resulting in lower complexity. This may limit its use in multitarget therapies but enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.